3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one
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Overview
Description
3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one is a complex organic compound belonging to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core fused with a pyran ring, along with benzoyl and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenylphosphanylidene)ethanone (Wittig reagent), and active methylene compounds such as benzoylacetonitrile. The reaction proceeds through a Michael addition followed by intramolecular cyclization . The advantages of this method include easily accessible starting materials, high yields (65-98%), and the absence of a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and pyran derivatives, which can have different biological and chemical properties.
Scientific Research Applications
3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl : Similar structure with a pyran ring fused to a benzopyran core .
- 3-Methyl-1-phenyl-2-pyrazolin-5-one : Another heterocyclic compound with potential biological activities .
Uniqueness
3-Benzoyl-5-phenyl-3,4-dihydro-2H-pyrano[2,3-b]quinolin-2-one is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups
Properties
CAS No. |
61751-50-6 |
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Molecular Formula |
C25H17NO3 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-benzoyl-5-phenyl-3,4-dihydropyrano[2,3-b]quinolin-2-one |
InChI |
InChI=1S/C25H17NO3/c27-23(17-11-5-2-6-12-17)20-15-19-22(16-9-3-1-4-10-16)18-13-7-8-14-21(18)26-24(19)29-25(20)28/h1-14,20H,15H2 |
InChI Key |
ORNCMNAMOQNTDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC2=NC3=CC=CC=C3C(=C21)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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